molecular formula C12H5BrN2 B1332548 6-Bromo-2,3-dicyanonaphthalene CAS No. 70484-02-5

6-Bromo-2,3-dicyanonaphthalene

Cat. No.: B1332548
CAS No.: 70484-02-5
M. Wt: 257.08 g/mol
InChI Key: UERLNOIJNRUJKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents involved in these reactions.

Mode of Action

Given its use in Suzuki–Miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to facilitate the formation of carbon-carbon bonds.

Biochemical Pathways

Its role in suzuki–miyaura coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It is known that the compound has a molecular weight of 25709 , which could potentially impact its bioavailability.

Result of Action

Its role in facilitating Suzuki–Miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It is known that adopting new reaction conditions can significantly increase yield, controllability, and simplify separation processes while reducing costs in the synthesis of 6-bromo-2, 3-dicyanonaphthalene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dicyanonaphthalene can be synthesized from 4-Bromo-1,2-bis-dibromomethyl-benzene . The synthesis involves the following steps:

    Bromination: The starting material, 4-Bromo-1,2-bis-dibromomethyl-benzene, undergoes bromination to introduce the bromine atom at the desired position on the naphthalene ring.

    Cyanation: The brominated intermediate is then subjected to cyanation, where cyano groups are introduced at the 2 and 3 positions of the naphthalene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dicyanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced naphthalene derivatives.

Scientific Research Applications

6-Bromo-2,3-dicyanonaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of cyano and bromine groups with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLNOIJNRUJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354840
Record name 6-Bromo-2,3-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70484-02-5
Record name 6-Bromo-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70484-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,3-dicyanonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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